molecular formula C8H11ClN2 B1433541 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole CAS No. 807287-45-2

3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B1433541
CAS No.: 807287-45-2
M. Wt: 170.64 g/mol
InChI Key: VBUSJORKMODRCW-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole: is an organic compound that belongs to the class of indazoles Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Cyclization Reaction:

    • One common method for synthesizing 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from a suitable hydrazine derivative and a chloromethyl ketone, the cyclization can be facilitated by heating in the presence of a catalyst.
  • Blanc Reaction:

Industrial Production Methods:

  • Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

    • The chloromethyl group in 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as amines, thiols, and alkoxides, leading to the formation of various substituted indazole derivatives.
  • Oxidation and Reduction Reactions:

    • The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives. These reactions are typically carried out using oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Major Products Formed:

  • Substituted indazole derivatives with various functional groups depending on the nucleophile used.
  • Oxidized or reduced forms of the original compound, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry:

    Synthetic Intermediates: 3-(Chloromethyl)-4,5,6,7-tetrahydro-1H-indazole serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s unique structure and reactivity make it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Biological Probes: It can be used as a building block for creating fluorescent probes or other bioactive molecules for studying biological processes.

Industry:

    Material Science: The compound can be used in the synthesis of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity.

    Catalysis: It can serve as a ligand or catalyst in various chemical reactions, improving reaction efficiency and selectivity.

Mechanism of Action

Molecular Targets and Pathways:

  • The mechanism of action of 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole largely depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to irreversible inhibition.

Pathways Involved:

    Enzyme Inhibition: By forming covalent bonds with active site residues, the compound can inhibit enzyme activity, affecting metabolic pathways.

    Signal Transduction: It may interfere with signaling pathways by binding to receptors or other signaling molecules, altering cellular responses.

Comparison with Similar Compounds

    3-(Chloromethyl)indazole:

    4,5,6,7-Tetrahydro-1H-indazole:

Uniqueness:

  • The presence of both the chloromethyl group and the tetrahydro ring in 3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole provides a unique combination of reactivity and stability, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and form stable derivatives sets it apart from similar compounds.

Properties

IUPAC Name

3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c9-5-8-6-3-1-2-4-7(6)10-11-8/h1-5H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBUSJORKMODRCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NN2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 2
3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 3
3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 4
3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 5
3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole
Reactant of Route 6
Reactant of Route 6
3-(chloromethyl)-4,5,6,7-tetrahydro-1H-indazole

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